molecular formula C9H16ClNO2 B1380092 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride CAS No. 1461704-64-2

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Cat. No. B1380092
CAS RN: 1461704-64-2
M. Wt: 205.68 g/mol
InChI Key: SUTKUQZSMSHSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS RN®: 1461704-64-2 . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to “2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride” involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride” is C9H16ClNO2 . The molecular weight is 205.68 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride” include a molecular weight of 205.68 and a molecular formula of C9H16ClNO2 . The compound is stored in a frozen state .

Scientific Research Applications

Synthetic Applications

The pyrrolidine ring, as found in 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride, is widely used in medicinal chemistry for the synthesis of biologically active compounds. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, play a crucial role in drug discovery due to their stereochemistry and the ability to explore pharmacophore space efficiently. These compounds are characterized by their sp3-hybridization, non-planarity, and the phenomenon of "pseudorotation", which enhances their three-dimensional coverage and contributes to diverse biological activities (Li Petri et al., 2021).

Chemical Synthesis and Reactions

In the field of chemical synthesis, compounds like 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride serve as important intermediates or building blocks. For instance, the de novo synthesis of 3-pyrrolin-2-ones, a class of compounds with significant synthetic and biological interest, involves the transformation of acyclic precursors or the modification of other cyclic systems such as pyrroles and pyrrolidinones. These syntheses are crucial for creating natural product analogs and materials with diverse biological activities. Intramolecular and intermolecular cyclization approaches are key strategies in constructing the 3-pyrrolin-2-one ring system, demonstrating the versatility of pyrrolidine derivatives in complex organic syntheses (Pelkey et al., 2015).

Material Science and Engineering

In material science and engineering, pyrrolidone-based surfactants, which share structural similarities with 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride, show significant potential. These surfactants, derived from pyrrolidone and its alkylated versions, exhibit surface-active properties that are crucial for industrial and research applications. The interaction of pyrrolidone surfactants with anionic counterparts and their ability to form stabilized ion pairs through electrostatic and hydrophobic bonding highlight their importance in enhancing solvency, compatibility, and performance of various surfactant structures. Such characteristics make them valuable in formulations where reduced toxicity and improved performance are desired (Login, 1995).

properties

IUPAC Name

2-cyclopropyl-2-pyrrolidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8(7-3-4-7)10-5-1-2-6-10;/h7-8H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTKUQZSMSHSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride
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2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride

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